![molecular formula C17H28N4 B3874674 N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine](/img/structure/B3874674.png)
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine
Overview
Description
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine, also known as DEBIO-025, is a synthetic small molecule that has been extensively studied for its antiviral and immunosuppressive properties. It is a non-immunosuppressive cyclophilin inhibitor that has shown promising results in preclinical and clinical studies.
Mechanism of Action
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine binds to the cyclophilin A (CypA) protein, which is involved in the replication of many viruses, including HCV. This binding inhibits the activity of CypA, thereby blocking viral replication. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive effects by inhibiting T-cell activation and proliferation.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have a range of biochemical and physiological effects, including inhibition of viral replication, suppression of T-cell activation and proliferation, and modulation of cytokine production. In preclinical studies, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to reduce liver inflammation and fibrosis in HCV-infected mice.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is its potent antiviral activity against a range of viruses, including HCV, HIV, and influenza. It also has immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation. However, one of the limitations of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is that it has not yet been approved for clinical use, and further studies are needed to assess its safety and efficacy.
Future Directions
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine. One area of interest is the development of new derivatives of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine with improved antiviral and immunosuppressive properties. Another area of research is the investigation of the potential use of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in combination with other antiviral drugs for the treatment of viral infections. Finally, further studies are needed to assess the safety and efficacy of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in clinical trials, particularly in the treatment of HCV and other viral infections.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis C virus (HCV) infection. It has also been investigated for its potential use in the treatment of other viral infections, such as HIV, dengue fever, and influenza. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation.
properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(1-methylbenzimidazol-2-yl)pentane-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-5-21(6-2)13-9-10-14(3)18-17-19-15-11-7-8-12-16(15)20(17)4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMFXXYOYNDFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.